![molecular formula C25H24N2O3 B247849 Biphenyl-4-yl{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B247849.png)
Biphenyl-4-yl{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biphenyl-4-yl{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in different studies.
Wirkmechanismus
The mechanism of action of Biphenyl-4-yl{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}methanone is not fully understood. However, it is believed to act by inhibiting specific enzymes or receptors that are involved in the progression of various diseases. Further studies are required to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
Biphenyl-4-yl{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}methanone has shown various biochemical and physiological effects in different studies. These effects include the inhibition of cell proliferation, induction of apoptosis, and modulation of specific signaling pathways. Further studies are required to understand the exact biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
Biphenyl-4-yl{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}methanone has several advantages for lab experiments. It is relatively easy to synthesize and has shown high yields in different studies. Moreover, it has shown promising results as a potential drug candidate for the treatment of various diseases. However, this compound also has some limitations for lab experiments. It is relatively expensive and requires specialized equipment for its synthesis and analysis.
Zukünftige Richtungen
There are several future directions for the research on Biphenyl-4-yl{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}methanone. One of the most significant directions is the further elucidation of its mechanism of action. This will help to understand the exact targets of this compound and its potential applications in different fields. Moreover, further studies are required to investigate its potential applications in the treatment of various diseases. This will help to develop new drugs that are more effective and have fewer side effects. Finally, there is a need for the development of new and more efficient synthesis methods for this compound. This will help to reduce the cost and increase the yield of this compound, making it more accessible for different research applications.
Conclusion:
In conclusion, Biphenyl-4-yl{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in different fields. This compound has been synthesized using different methods and has shown promising results in different studies. Further research is required to elucidate its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of various diseases.
Synthesemethoden
Biphenyl-4-yl{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}methanone can be synthesized using different methods. One of the most common methods is the reaction of 4-(4-methoxybenzoyl)piperazine with 4-bromobiphenyl in the presence of a palladium catalyst. The reaction takes place under mild conditions and produces a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
Biphenyl-4-yl{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}methanone has been extensively studied for its potential applications in different fields. One of the most significant applications is in the field of medicinal chemistry. This compound has shown promising results in different studies as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Produktname |
Biphenyl-4-yl{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}methanone |
---|---|
Molekularformel |
C25H24N2O3 |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
[4-(4-methoxybenzoyl)piperazin-1-yl]-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C25H24N2O3/c1-30-23-13-11-22(12-14-23)25(29)27-17-15-26(16-18-27)24(28)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h2-14H,15-18H2,1H3 |
InChI-Schlüssel |
AQPOTVZZESHRCW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.